2-(Dodecylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes a dodecylsulfanyl group, a methoxyphenyl group, and a phenyl group attached to a pyridyl cyanide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of the pyridyl cyanide core. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The dodecylsulfanyl group is introduced via a thiolation reaction, while the methoxyphenyl and phenyl groups are added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHOXYPHENYL)-1,3-DIMETHYL-1H-BENZOIMIDAZOL-3-IUM IODIDE
- 2-METHOXYPHENYL ISOCYANATE
Uniqueness
Compared to similar compounds, 2-(DODECYLSULFANYL)-4-(2-METHOXYPHENYL)-6-PHENYL-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecylsulfanyl group, in particular, enhances its lipophilicity and potential interactions with lipid membranes.
Properties
Molecular Formula |
C31H38N2OS |
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Molecular Weight |
486.7 g/mol |
IUPAC Name |
2-dodecylsulfanyl-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C31H38N2OS/c1-3-4-5-6-7-8-9-10-11-17-22-35-31-28(24-32)27(26-20-15-16-21-30(26)34-2)23-29(33-31)25-18-13-12-14-19-25/h12-16,18-21,23H,3-11,17,22H2,1-2H3 |
InChI Key |
GDSMBTPDBQTVQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC)C#N |
Origin of Product |
United States |
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